molecular formula C19H16ClN5 B14966527 1-(3-chlorophenyl)-N-(2-ethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine

1-(3-chlorophenyl)-N-(2-ethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine

Cat. No.: B14966527
M. Wt: 349.8 g/mol
InChI Key: KSUZVZCWDKCMAY-UHFFFAOYSA-N
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Description

1-(3-chlorophenyl)-N-(2-ethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine is a complex organic compound that belongs to the pyrazolo[3,4-d]pyrimidine family. This compound is characterized by its unique structure, which includes a pyrazolo[3,4-d]pyrimidine core substituted with a 3-chlorophenyl group and a 2-ethylphenyl group. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

The synthesis of 1-(3-chlorophenyl)-N-(2-ethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the pyrazolo[3,4-d]pyrimidine core: This can be achieved through the cyclization of appropriate precursors under controlled conditions.

    Substitution reactions:

    Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.

Industrial production methods may involve optimization of these steps to enhance yield and reduce costs, often employing continuous flow reactors and automated synthesis platforms.

Chemical Reactions Analysis

1-(3-chlorophenyl)-N-(2-ethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups on the aromatic rings can be replaced with other substituents.

    Coupling reactions: It can also undergo coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pressure conditions to facilitate the desired transformations. The major products formed from these reactions depend on the specific reagents and conditions employed.

Scientific Research Applications

1-(3-chlorophenyl)-N-(2-ethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Medicine: It is investigated for its potential therapeutic properties, such as anti-inflammatory, anti-cancer, and anti-microbial activities.

    Industry: The compound can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 1-(3-chlorophenyl)-N-(2-ethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine involves its interaction with specific molecular targets and pathways. For example, it may act as an inhibitor of certain enzymes or receptors, leading to the modulation of biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

1-(3-chlorophenyl)-N-(2-ethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine can be compared with other similar compounds, such as:

    1-(3-chlorophenyl)-N-(2-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine: This compound has a similar structure but with a methyl group instead of an ethyl group, which may result in different chemical and biological properties.

    1-(3-bromophenyl)-N-(2-ethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine:

    1-(3-chlorophenyl)-N-(2-ethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-one: The presence of a carbonyl group instead of an amine group can significantly alter the compound’s properties and applications.

These comparisons highlight the uniqueness of this compound and its potential advantages in specific research and industrial contexts.

Properties

Molecular Formula

C19H16ClN5

Molecular Weight

349.8 g/mol

IUPAC Name

1-(3-chlorophenyl)-N-(2-ethylphenyl)pyrazolo[3,4-d]pyrimidin-4-amine

InChI

InChI=1S/C19H16ClN5/c1-2-13-6-3-4-9-17(13)24-18-16-11-23-25(19(16)22-12-21-18)15-8-5-7-14(20)10-15/h3-12H,2H2,1H3,(H,21,22,24)

InChI Key

KSUZVZCWDKCMAY-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=CC=C1NC2=C3C=NN(C3=NC=N2)C4=CC(=CC=C4)Cl

Origin of Product

United States

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